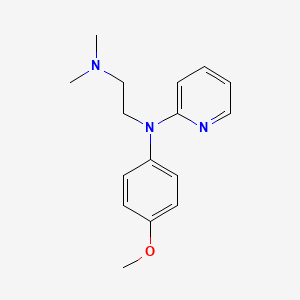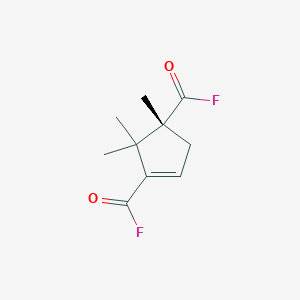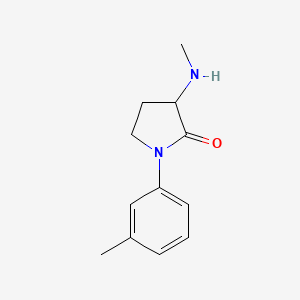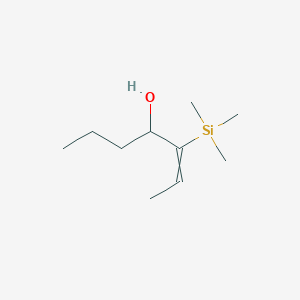
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with additional functional groups including a methoxyphenyl and a pyridinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2-bromoethylamine hydrobromide to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-pyridylboronic acid in the presence of a palladium catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine may involve large-scale batch reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine compounds.
Applications De Recherche Scientifique
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, it can interact with biological macromolecules such as DNA and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-3-yl)ethane-1,2-diamine
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-4-yl)ethane-1,2-diamine
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and pyridinyl groups enhances its ability to form stable complexes and exhibit diverse reactivity.
Propriétés
Numéro CAS |
239097-90-6 |
|---|---|
Formule moléculaire |
C16H21N3O |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
N'-(4-methoxyphenyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O/c1-18(2)12-13-19(16-6-4-5-11-17-16)14-7-9-15(20-3)10-8-14/h4-11H,12-13H2,1-3H3 |
Clé InChI |
VAGADFVWSXMCFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C1=CC=C(C=C1)OC)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)


![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)



![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)

![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
